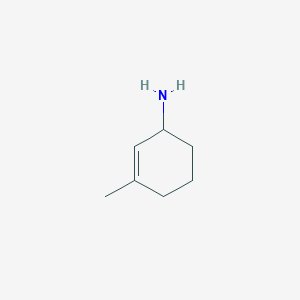
2-Cyclohexen-1-amine, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylcyclohex-2-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring a methyl group and an amine group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-methylcyclohex-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 3-methylcyclohex-2-en-1-one using amines. This reaction can be catalyzed by copper hydrides, such as (Ph3P)CuH and (IPr)CuH, which facilitate the addition of the amine group to the cyclohexene ring .
Industrial Production Methods
Industrial production of 3-methylcyclohex-2-en-1-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized to achieve high yields and purity, often employing metal catalysts and specific reaction conditions to ensure efficient conversion of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-methylcyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated amines.
Substitution: Results in various substituted amine derivatives.
Aplicaciones Científicas De Investigación
3-methylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-methylcyclohex-2-en-1-amine involves its interaction with various molecular targets. For example, in catalytic reactions, the compound can act as a nucleophile, attacking electrophilic centers in substrates. The presence of the amine group allows it to form hydrogen bonds and coordinate with metal catalysts, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-amine: Lacks the methyl group, resulting in different reactivity and properties.
3-methylcyclohexanamine: Saturated version of 3-methylcyclohex-2-en-1-amine, with different chemical behavior.
Cyclohex-2-en-1-one: Ketone derivative, used in different types of reactions compared to the amine.
Uniqueness
3-methylcyclohex-2-en-1-amine is unique due to the presence of both a methyl group and an amine group on the cyclohexene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
3-methylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-3-2-4-7(8)5-6/h5,7H,2-4,8H2,1H3 |
Clave InChI |
UIHZMDTUMKZMNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















